molecular formula C10H14F3N3 B2887564 {2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine CAS No. 1006456-87-6

{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine

Cat. No. B2887564
CAS RN: 1006456-87-6
M. Wt: 233.238
InChI Key: ISBCYEZDLMJMOD-UHFFFAOYSA-N
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Description

{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine (also known as 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-1-methylethyl amine or CPTMA) is an organic compound that has recently been studied for its potential therapeutic applications. It is a member of the pyrazole family, which is a class of heterocyclic compounds. CPTMA has a range of biological activities such as anti-inflammatory, anti-oxidant, anti-microbial and anti-cancer properties. It has also been studied for its potential use as a synthetic intermediate for the synthesis of other compounds.

Scientific Research Applications

Polymer-Supported Quenching Reagents for Parallel Purification

Polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate were developed for quenching excess reactants in solution-phase syntheses of ureas, thioureas, sulfonamides, amides, and pyrazoles. This method simplifies the purification process, potentially applicable to the synthesis of compounds related to "{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine" (R. J. C. and J. C. Hodges, 1997).

Reactivity in Palladium-Catalyzed Direct Arylation

Pyrazole derivatives with a cyclopropyl group at C3-position have shown promising reactivity in palladium-catalyzed direct arylation processes. This research indicates the potential for constructing complex pyrazole frameworks that might include "this compound" as a key intermediate or target molecule (A. Sidhom et al., 2018).

Synthesis of Functionalized Pyrazole Derivatives

An efficient synthesis route for functionalized indole-3-yl pyrazole derivatives was developed, highlighting the versatility of pyrazole intermediates in organic synthesis. Such methodologies could be adapted for the synthesis of "this compound" and related compounds (A. El‐Mekabaty et al., 2017).

Antitumor, Antifungal, and Antibacterial Activities of Pyrazole Derivatives

Research on pyrazole derivatives synthesized from hydroxymethyl pyrazoles explored their structure and bioactivity, identifying potential antitumor, antifungal, and antibacterial pharmacophore sites. This indicates the significant bioactive potential of pyrazole-based compounds, which may include "this compound" (A. Titi et al., 2020).

Novel Anticancer Agents

A study on 1,3,5-triazine-containing 2-pyrazoline derivatives evaluated their anticancer activity against various human tumor cell lines, demonstrating the therapeutic potential of pyrazoline derivatives. This research underscores the importance of pyrazole and pyrazoline frameworks in developing new anticancer agents, relevant to the chemistry of "this compound" (Leydi M. Moreno et al., 2018).

properties

IUPAC Name

1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c1-6(14)5-16-8(7-2-3-7)4-9(15-16)10(11,12)13/h4,6-7H,2-3,5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBCYEZDLMJMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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